

Application Notes and Protocols: 3-Chloroiminodibenzyl as a Reference Standard in Chromatography

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Compound of Interest

Compound Name: 3-Chloroiminodibenzyl

Cat. No.: B195742

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Introduction

3-Chloroiminodibenzyl (CID), also known as Clomipramine EP Impurity F, is a critical reference standard for the accurate identification and quantification of impurities in clomipramine hydrochloride and related pharmaceutical formulations.[1] As a key intermediate in the synthesis of clomipramine, its presence in the final drug product must be carefully monitored to ensure safety and efficacy.[2] This document provides detailed application notes and protocols for the use of **3-Chloroiminodibenzyl** as a reference standard in chromatographic analyses, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	32943-25-2	[1]
Molecular Formula	C ₁₄ H ₁₂ ClN	[1]
Molecular Weight	229.70 g/mol	[1]
IUPAC Name	3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine	[1]
Synonyms	Clomipramine EP Impurity F, 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine	[1]

Application in Chromatography

3-Chloroiminodibenzyl is primarily used as a certified reference material (CRM) or a reference standard in various chromatographic methods to:

- Identify and quantify **3-Chloroiminodibenzyl** as a specific impurity in clomipramine hydrochloride active pharmaceutical ingredients (APIs) and finished drug products.
- Develop and validate stability-indicating analytical methods for clomipramine, capable of separating the active ingredient from its potential degradation products and process-related impurities.[3]
- Monitor the purity of starting materials and intermediates during the synthesis of clomipramine.[2][4]

Experimental Protocols

The following protocols are examples based on published analytical methods for clomipramine and its related substances. These methods should be validated by the end-user for their specific application and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed for the separation and quantification of **3-Chloroiminodibenzyl** and other related impurities in clomipramine hydrochloride.

Chromatographic Conditions:

Parameter	Condition
Column	BDS Hypersil C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	2 g/L Tetrabutyl Ammonium Hydrogen Sulphate (TBAS) in Water (pH 2.5 adjusted with orthophosphoric acid) : Methanol (40:60 v/v)[5]
Flow Rate	1.2 mL/min[5]
Injection Volume	10 µL[4]
Column Temperature	25°C[4]
UV Detection	252 nm[5]
Run Time	Approximately 20 minutes

Preparation of Solutions:

- Diluent: Mobile phase
- Standard Stock Solution (**3-Chloroiminodibenzyl**): Accurately weigh and dissolve an appropriate amount of **3-Chloroiminodibenzyl** reference standard in the diluent to obtain a known concentration (e.g., 50 µg/mL).
- Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to cover the desired concentration range (e.g., 0.7 - 4.5 µg/mL).[5]
- Sample Solution (Clomipramine HCl): Accurately weigh and dissolve the clomipramine HCl sample in the diluent to a suitable concentration (e.g., 1000 µg/mL).

Method Validation Parameters (Example Data):

The following table summarizes typical validation data for a similar HPLC method for clomipramine and its impurities.

Parameter	3-Chloroiminodibenzyl (as an impurity)
Linearity Range	0.7 - 4.5 µg/mL[5]
Correlation Coefficient (r ²)	> 0.999[5]
Accuracy (% Recovery)	Typically 98-102%
Precision (% RSD)	< 2%
Limit of Detection (LOD)	To be determined by the user
Limit of Quantification (LOQ)	To be determined by the user

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and confirmation of **3-Chloroiminodibenzyl**.

Chromatographic and Spectrometric Conditions:

Parameter	Condition
Column	HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness[6]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[6]
Injection Mode	Split (e.g., 100:1 split ratio)[6]
Injection Volume	2 µL[6]
Oven Temperature Program	Initial temperature of 60°C, ramp to 170°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 1 minute.[6]
Ionization Mode	Electron Ionization (EI) at 70 eV[6]
Mass Analyzer	Quadrupole or Time-of-Flight
Scan Range	50-550 amu

Preparation of Solutions:

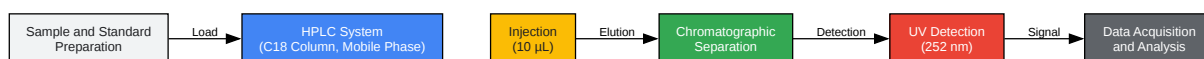
- Solvent: Methanol
- Standard Solution: Prepare a solution of **3-Chloroiminodibenzyl** reference standard in methanol at a concentration of approximately 1 mg/mL.[6]
- Sample Solution: Prepare the sample solution in methanol at a similar concentration.

Expected GC-MS Data:

A patent for the preparation of **3-Chloroiminodibenzyl** reported the following GC analysis results for a synthesized batch, demonstrating the utility of GC in purity assessment.[2]

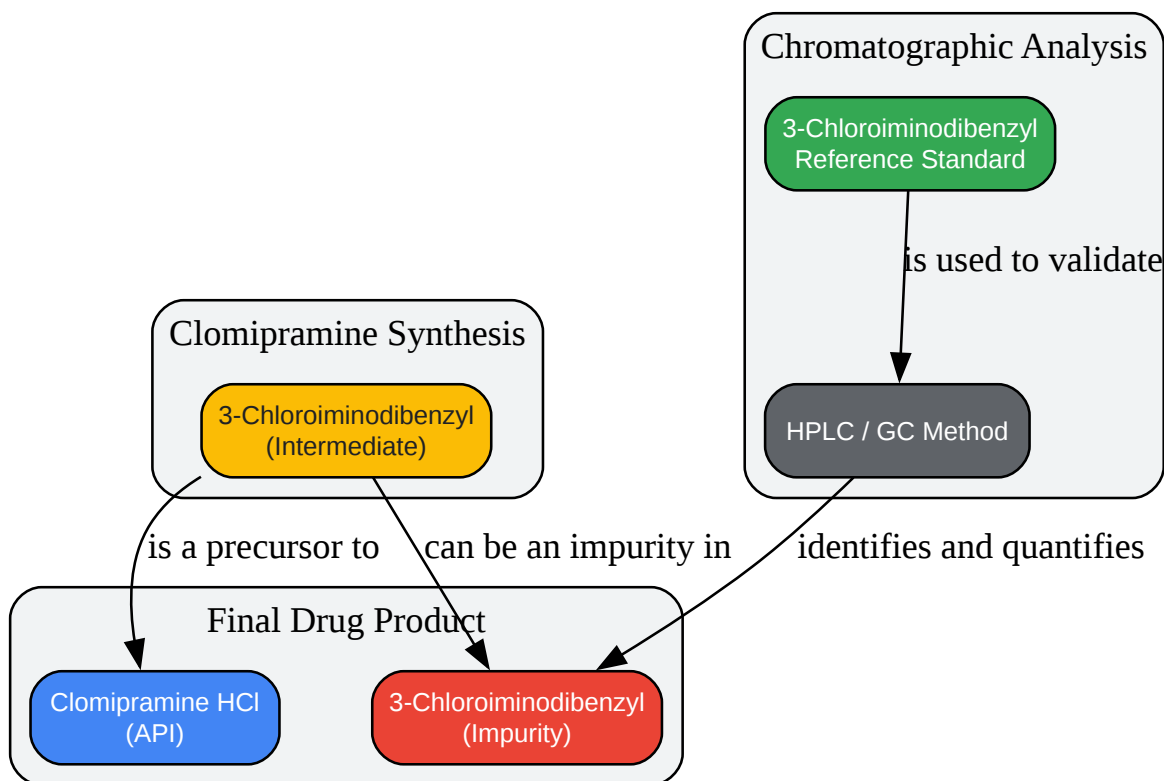
Compound	Percentage (%)
Iminodibenzyl	0.050
5-Acetyliminodibenzyl	0.044
5-Acetyl-3-chloroiminodibenzyl	0.085
3-Chloroiminodibenzyl	99.18
3,7-Dichloroiminodibenzyl	0.069
3-Chloroiminostilbene	Nil

Visualizations



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Caption: HPLC analysis workflow for **3-Chloroiminodibenzyl**.



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Caption: Role of **3-Chloroiminodibenzyl** in synthesis and analysis.

Conclusion

3-Chloroiminodibenzyl is an indispensable reference standard for ensuring the quality and safety of clomipramine hydrochloride. The provided HPLC and GC-MS protocols offer a robust starting point for developing and validating analytical methods for impurity profiling. Proper use of this reference standard is crucial for regulatory compliance and for delivering high-quality pharmaceutical products to patients. Researchers should ensure that any method is fully validated for its intended use according to ICH guidelines.

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